An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2-nitrobenzotrifluoride
An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Fluoro-2-nitrobenzotrifluoride. This key chemical intermediate is of significant interest in the pharmaceutical and material science sectors, primarily for its role in the synthesis of androgen receptor modulators and the production of high-performance hyperbranched polymers. This document includes detailed experimental protocols, quantitative data, and visualizations to support advanced research and development activities.
Core Chemical Properties
5-Fluoro-2-nitrobenzotrifluoride, also known as 2-Nitro-α,α,α,5-tetrafluorotoluene, is a substituted aromatic compound with the chemical formula C₇H₃F₄NO₂. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 393-09-9 | |
| Molecular Formula | C₇H₃F₄NO₂ | |
| Molecular Weight | 209.10 g/mol | |
| Appearance | Clear yellow liquid after melting | |
| Melting Point | 23 °C (lit.) | [1] |
| Boiling Point | 198-199 °C (lit.) | [1] |
| Density | 1.497 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.46 (lit.) | [1] |
| Solubility | Soluble in chloroform and methanol. Insoluble in water. | |
| Flash Point | 89 °C (192.2 °F) - closed cup | [1] |
Synthesis and Reactivity
The primary route for the synthesis of 5-Fluoro-2-nitrobenzotrifluoride is through the nitration of m-fluorobenzotrifluoride. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The trifluoromethyl group (-CF₃) is a meta-director, and the fluorine atom is an ortho-, para-director. The substitution occurs ortho to the fluorine and meta to the trifluoromethyl group.
A continuous-flow millireactor system has been demonstrated to be a safe and efficient method for this synthesis, offering better control over impurities and higher process efficiency compared to traditional batch reactors.[2] In one reported method, a molar ratio of 3-fluorobenzotrifluoride to nitric acid to sulfuric acid of 1:3.77:0.82 at 0°C yielded the desired product in up to 96.4% yield.[2]
General Experimental Protocol for Nitration
The following is a general laboratory-scale protocol for the nitration of m-fluorobenzotrifluoride, based on established procedures for similar aromatic nitrations.[3][4][5]
Materials:
-
m-Fluorobenzotrifluoride
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add m-fluorobenzotrifluoride to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of m-fluorobenzotrifluoride in sulfuric acid over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully maintained below 15 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate of the crude product should form.
-
Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by distillation under reduced pressure.
Purification
Purification of 5-Fluoro-2-nitrobenzotrifluoride is typically achieved through vacuum distillation or recrystallization. For laboratory-scale purification, column chromatography on silica gel may also be employed.
Spectroscopic Data
The structural confirmation of 5-Fluoro-2-nitrobenzotrifluoride is accomplished through various spectroscopic techniques. While specific spectra are proprietary to chemical databases, the expected spectral features are described below.
| Technique | Expected Features |
| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both fluorine-proton and proton-proton coupling. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the fluorine and nitro groups will also show characteristic shifts and coupling. |
| ¹⁹F NMR | The fluorine NMR spectrum is expected to show two signals: one for the single fluorine atom on the aromatic ring and another for the three fluorine atoms of the trifluoromethyl group. |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands for the C-F bond (around 1000-1350 cm⁻¹), the C-NO₂ bond (symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1530 cm⁻¹, respectively), and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.10 g/mol ). Fragmentation patterns will be consistent with the loss of NO₂, F, and CF₃ groups. |
Applications in Research and Development
5-Fluoro-2-nitrobenzotrifluoride is a versatile building block in organic synthesis, with significant applications in drug discovery and materials science.
Intermediate for Androgen Receptor Modulators
A primary application of this compound is in the synthesis of non-steroidal androgen receptor (AR) antagonists, such as bicalutamide and its derivatives.[6][7][8][9] The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer.[10][11][12][13][14] By blocking this pathway, AR antagonists can inhibit the growth of prostate cancer cells.
The synthesis of these modulators often involves nucleophilic aromatic substitution reactions where the fluorine or nitro group on the 5-Fluoro-2-nitrobenzotrifluoride ring is displaced by a suitable nucleophile.
The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT), to the androgen receptor in the cytoplasm. This binding leads to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and proliferation.[10][11][12][13][14]
Monomer for Hyperbranched Polymers
5-Fluoro-2-nitrobenzotrifluoride serves as an AB₂-type monomer for the synthesis of hyperbranched poly(aryl ether)s.[15][16][17][18][19] In this context, the fluorine atom acts as the 'A' functional group, and the nitro group, activated by the ortho-trifluoromethyl group, acts as the 'B' functional group that can be chemically transformed (e.g., reduced to an amine and then diazotized and hydroxylated) to participate in polymerization. The resulting hyperbranched polymers possess unique properties such as high solubility, low viscosity, and a high density of functional groups, making them suitable for applications in coatings, additives, and drug delivery systems.
The synthesis of hyperbranched polymers from an AB₂ monomer like 5-Fluoro-2-nitrobenzotrifluoride typically follows a one-pot polycondensation reaction.
Safety and Handling
5-Fluoro-2-nitrobenzotrifluoride is classified as a warning-level hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove the person to fresh air and keep comfortable for breathing.
Conclusion
5-Fluoro-2-nitrobenzotrifluoride is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and polymer science. Its unique combination of reactive functional groups makes it an essential building block for the synthesis of complex molecules, including potent androgen receptor antagonists and high-performance hyperbranched polymers. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe utilization in advanced research and development. This guide provides a foundational resource for scientists and professionals working with this important compound.
References
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- 17. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]
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5-Fluoro-2-nitrobenzotrifluoride
Meisenheimer Complex (Resonance Stabilized)
Substituted Product
